(S)-2-(Cyclohexylamino)propanoic acid
Description
Significance of Non-Proteinogenic α-Amino Acids in Organic Synthesis and Chemical Biology
While 22 amino acids are proteinogenic, meaning they are encoded in the genetic code to build proteins, there are over 500 other amino acids found in nature that are classified as non-proteinogenic. wikipedia.org These non-proteinogenic amino acids (NPAAs) are not just biological curiosities; they are crucial components in a variety of biological processes and serve as important intermediates in biosynthesis. wikipedia.orgacs.org For instance, they can be found as components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org
In the fields of organic synthesis and chemical biology, NPAAs are highly valued. Their diverse side chains and functionalities, which are not available in the standard set of proteinogenic amino acids, make them sought-after building blocks for the synthesis of complex natural products and pharmaceuticals. nih.govresearchgate.net The ability to incorporate NPAAs into peptides can lead to novel structures with enhanced stability or specific biological activities. nih.gov The ribosomal origin of natural peptides limits their in vivo structural engineering to the 20-22 common amino acids; therefore, a synthetic approach using NPAAs can greatly expand the structural and functional diversity of the resulting molecules. nih.gov
Overview of Chiral Amino Acid Derivatives as Versatile Building Blocks and Catalytic Scaffolds
Chirality, or "handedness," is a fundamental property of most amino acids (with the exception of glycine), and it plays a critical role in their function. youtube.com This inherent chirality is a valuable feature that chemists exploit. Chiral amino acid derivatives are widely used as versatile building blocks in the synthesis of complex chiral molecules. acs.org The defined stereochemistry at the α-carbon provides a starting point for creating molecules with specific three-dimensional arrangements, which is essential in the development of new drugs and materials. acs.orgnih.gov
Furthermore, chiral amino acid derivatives are frequently employed as scaffolds for the design of chiral catalysts and ligands for asymmetric synthesis. acs.org In asymmetric catalysis, the goal is to selectively produce one enantiomer of a chiral product over the other, and catalysts derived from chiral amino acids can be highly effective at controlling this stereoselectivity. acs.orgnih.gov These catalysts can operate through various mechanisms, including organocatalysis and transition metal catalysis, to facilitate a wide range of chemical transformations. nih.govnih.govacs.org For example, chiral aldehydes derived from amino acids have been used to catalyze asymmetric reactions with high efficiency and stereoselectivity. nih.gov
Specific Focus on N-Cyclohexyl-α-Amino Acid Structures within the Chiral Amino Acid Landscape
Within the vast family of chiral amino acid derivatives, N-substituted α-amino acids are a significant subclass. The introduction of a substituent on the amino group can dramatically alter the properties of the amino acid. Specifically, an N-cyclohexyl group, as found in (S)-2-(Cyclohexylamino)propanoic acid, introduces a bulky, non-polar, alicyclic moiety.
The presence of the cyclohexyl group can have several important implications:
Steric Hindrance : The bulky cyclohexyl group can create a sterically hindered environment around the nitrogen atom and the chiral center. This steric bulk is a key feature in asymmetric synthesis, as it can be used to direct the approach of reactants to a catalyst's active site, thereby influencing the stereochemical outcome of a reaction.
Solubility : The non-polar nature of the cyclohexyl ring can alter the solubility profile of the amino acid derivative, making it more soluble in organic solvents compared to its unsubstituted counterpart.
Conformational Rigidity : The cyclic nature of the substituent can impart a degree of conformational rigidity to the molecule, which can be advantageous in the design of ligands and catalysts where a well-defined three-dimensional structure is required for effective stereochemical control.
While the development of asymmetric hydrogenation of N-alkyl ketimines has been noted as challenging due to the high basicity of the resulting N-alkyl amines which can lead to catalyst deactivation, the successful synthesis of various chiral α-amino acid derivatives highlights the ongoing interest in these structures. acs.org The unique combination of the chiral propanoic acid backbone and the N-cyclohexyl group in this compound makes it a potentially valuable compound for applications in stereoselective synthesis and as a building block for novel chemical entities.
Data Tables
Table 1: Physicochemical Properties of Propanoic Acid creative-proteomics.com
| Property | Value |
| Molecular Formula | C₃H₆O₂ |
| Molecular Weight | 74.08 g/mol |
| Appearance | Colorless, oily liquid |
| Boiling Point | 141°C |
| Melting Point | -20.7°C |
| Density | 0.993 g/cm³ (at 20°C) |
| pKa | 4.87 |
| Solubility | Highly soluble in water, ethanol, and ether |
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | Not explicitly found, but related compounds exist. cenmed.com |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| SMILES | CC@HNC1CCCCC1 |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(cyclohexylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAUMRCGVHUWOZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475617 | |
| Record name | Cyclohexylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82017-30-9 | |
| Record name | Cyclohexylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Control and Mechanistic Insights in the Synthesis of S 2 Cyclohexylamino Propanoic Acid Analogues
Strategies for Diastereoselective and Enantioselective Induction
The synthesis of single enantiomers of (S)-2-(cyclohexylamino)propanoic acid analogues necessitates the use of chiral influences to guide the formation of new stereocenters. msu.edu Chemists have developed a powerful arsenal (B13267) of techniques to achieve this, broadly categorized into chiral auxiliary-mediated approaches, organocatalysis, and transition metal-catalyzed transformations. Each strategy offers distinct advantages and is chosen based on the specific synthetic challenge at hand.
A well-established strategy for inducing stereoselectivity involves the temporary incorporation of a chiral auxiliary into the reacting molecule. wikipedia.orgnumberanalytics.comnumberanalytics.com This auxiliary, itself an enantiomerically pure compound, directs the stereochemical course of a reaction, after which it can be cleaved to yield the desired enantiopure product. wikipedia.orgnumberanalytics.com This method has been widely applied in the asymmetric synthesis of α-amino acids and their derivatives. blogspot.comresearchgate.net
One of the most prominent classes of chiral auxiliaries is the oxazolidinones, as popularized by Evans. wikipedia.org In this approach, an oxazolidinone is attached to a carboxylic acid derivative, such as a propanoic acid precursor. wikipedia.org Deprotonation of the α-proton with a non-nucleophilic base like lithium diisopropylamide (LDA) generates a chiral enolate. wikipedia.org The subsequent alkylation of this enolate with an electrophile, such as a cyclohexyl halide, proceeds with high diastereoselectivity. wikipedia.org This stereocontrol is attributed to the steric hindrance imposed by the substituent on the chiral auxiliary, which blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. blogspot.com For instance, in the alkylation of pseudoephedrine amides, the configuration of the product is directed by the methyl group of the pseudoephedrine auxiliary, leading to a syn relationship with the methyl group and an anti relationship to the hydroxyl group. wikipedia.org
Another powerful chiral auxiliary is derived from the amino acid valine. blogspot.com For example, a "chiral glycine (B1666218) equivalent" can be prepared from glycine and valine. Deprotonation followed by reaction with an electrophile occurs with high facial selectivity due to the steric bulk of the valine side group. blogspot.com Similarly, the Schöllkoff system utilizes a bislactim ether of a cyclic dipeptide, typically derived from valine and alanine (B10760859), to control the stereochemistry of alkylation. researchgate.net The steric bulk of the isopropyl group of the valine residue effectively shields one face of the lithiated intermediate, directing the incoming electrophile to the opposite face. researchgate.net
The choice of chiral auxiliary and reaction conditions, including the base, solvent, and temperature, can significantly influence the degree of diastereoselectivity. numberanalytics.com For example, the diastereoselectivity of alkylation using pseudoephedrine amides is highly dependent on the concentration of lithium chloride and the solvent used, typically tetrahydrofuran (B95107) (THF). wikipedia.org After the desired stereocenter is set, the auxiliary is removed, often by hydrolysis, to afford the enantiomerically enriched α-amino acid derivative. wikipedia.orgnumberanalytics.com
A variety of chiral auxiliaries have been successfully employed in the asymmetric synthesis of amino acids, including those derived from camphor, amino acids, and carbohydrates. numberanalytics.com For instance, tert-butanesulfinamide has proven to be a highly effective chiral auxiliary for the asymmetric synthesis of chiral amines. osi.lv
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity | Key Features |
| Evans Oxazolidinones | Aldol (B89426), Alkylation | High (often >95% de) | Forms a rigid bicyclic chelate with the metal cation, providing excellent facial discrimination. wikipedia.org |
| Pseudoephedrine | Alkylation | High (often >95% de) | The methyl group directs the incoming electrophile, and the auxiliary is easily cleaved. wikipedia.org |
| Schöllkoff Bislactim Ether | Alkylation | High (often >90% de) | Utilizes the steric bulk of an amino acid side chain to control stereochemistry. blogspot.com |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Alkylation | High optical purity | Used with a nickel complex to facilitate alkylation of glycine derivatives. tcichemicals.com |
| tert-Butanesulfinamide | Addition to imines | High (often >90% de) | Highly versatile for the synthesis of chiral amines. osi.lv |
| Carbohydrate-derived auxiliaries | Various | Good to excellent | Utilize the numerous stereocenters and defined conformations of sugars for stereocontrol. springerprofessional.de |
Organocatalytic Stereocontrol
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations. For the synthesis of α-amino acid analogues, proline and its derivatives have proven to be particularly effective organocatalysts.
The catalytic cycle in proline-catalyzed α-functionalization reactions typically involves the formation of a chiral enamine intermediate between the carbonyl group of the substrate (e.g., an aldehyde or ketone) and the secondary amine of the proline catalyst. acs.org This enamine then reacts with an electrophile, such as a source of the cyclohexylamino group or a precursor. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst. The bulky substituent on the proline ring effectively shields one face of the enamine, directing the incoming electrophile to the opposite face, thus leading to high enantioselectivity.
For instance, the enantioselective synthesis of chiral oxime ethers has been achieved through the desymmetrization of 4-substituted cyclohexanones using a chiral BINOL-derived phosphoric acid as an organocatalyst. nih.gov This demonstrates the power of organocatalysis in controlling stereochemistry in cyclic systems. Similarly, tetrahydrothiophene-based chiral sulfides have been employed as organocatalysts for the asymmetric aziridination of imines, yielding products with high enantiomeric excess (95-98% ee). rsc.org
The development of new organocatalysts and the expansion of their applications continue to be active areas of research. The mild reaction conditions, operational simplicity, and low toxicity of many organocatalysts make them an attractive option for the synthesis of complex chiral molecules.
Transition metal catalysis provides a highly efficient and versatile platform for the enantioselective synthesis of α-amino acid analogues. These methods often rely on the use of a chiral ligand that coordinates to a metal center, creating a chiral catalyst that can effectively control the stereochemistry of a reaction. numberanalytics.com
A common strategy involves the asymmetric hydrogenation of a prochiral enamide precursor. In this approach, a catalyst composed of a transition metal, such as rhodium or ruthenium, and a chiral phosphine (B1218219) ligand is used to deliver hydrogen to one face of the double bond with high enantioselectivity. The choice of both the metal and the ligand is crucial for achieving high catalytic activity and stereocontrol. numberanalytics.com
Another powerful approach is the transition metal-catalyzed asymmetric alkylation of a glycine enolate equivalent. For example, a nickel(II) complex of a chiral ligand derived from proline and 2-aminobenzophenone (B122507) can be used to mediate the alkylation of a glycine Schiff base with high enantioselectivity. tcichemicals.com The chiral ligand creates a well-defined three-dimensional pocket around the metal center, which dictates the trajectory of the incoming electrophile.
Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions have been employed for the synthesis of α-amino acids. In this method, a chiral phosphine ligand is used to control the stereochemistry of the nucleophilic attack of a stabilized enolate on a π-allyl palladium complex. The development of new ligands and catalytic systems continues to expand the scope and utility of transition metal-catalyzed enantioselective transformations in the synthesis of chiral amino acid derivatives.
Investigation of Reaction Mechanisms and Transition States
A deep understanding of reaction mechanisms and the nature of transition states is paramount for the rational design of new and improved stereoselective synthetic methods. numberanalytics.com By elucidating the key factors that govern stereoselectivity, chemists can fine-tune reaction conditions and catalyst structures to achieve optimal results.
In organocatalytic reactions employing proline and its derivatives, the formation of enamine and iminium ion intermediates is central to the catalytic cycle and the induction of asymmetry. acs.org As previously mentioned, the reaction of a carbonyl compound with a secondary amine catalyst like proline generates a chiral enamine. acs.org The stereoselectivity of the subsequent reaction with an electrophile is dictated by the conformation of this enamine intermediate. The bulky substituent of the catalyst, typically a carboxylic acid group, effectively blocks one face of the enamine, leading to a highly stereoselective attack of the electrophile on the less hindered face. acs.org
Computational studies and in situ NMR spectroscopy have been instrumental in elucidating the structures of these transient intermediates and understanding the origins of stereoselectivity. acs.org These studies have revealed the importance of hydrogen bonding and other non-covalent interactions in stabilizing the transition state and directing the stereochemical outcome.
In transition metal-catalyzed enantioselective reactions, the interactions between the chiral ligand, the metal center, and the substrate in the transition state are the key determinants of stereoselectivity. numberanalytics.com The chiral ligand creates a specific three-dimensional environment around the metal center, and the substrate must adopt a particular orientation to minimize steric clashes and maximize favorable electronic interactions.
For instance, in the nickel-catalyzed asymmetric alkylation of a glycine Schiff base, the chiral ligand derived from proline forms a square-planar complex with the nickel(II) ion and the deprotonated Schiff base. tcichemicals.com The steric bulk of the ligand's benzyl (B1604629) group is believed to block the top face of the complex, forcing the alkylating agent to approach from the less hindered bottom face, thus leading to the observed (S)-configuration of the product. tcichemicals.com
The choice of the metal itself also plays a significant role. numberanalytics.com Different metals have different coordination preferences and electronic properties, which can influence both the reactivity and the stereoselectivity of the catalyst. The interplay between the electronic properties of the ligand and the metal is crucial for efficient catalysis. By systematically modifying the structure of the ligand and studying the effect on the reaction outcome, chemists can gain valuable insights into the mechanism and develop more effective catalysts.
Influence of Substrate Structure on Stereoselectivity
The stereochemical outcome of reactions to synthesize analogues of this compound is profoundly influenced by the structure of the starting amino acid substrate. The steric and electronic properties of the amino acid side chain (R group) play a critical role in directing the approach of the incoming nucleophile or electrophile, thereby determining the diastereoselectivity of the product.
In the context of N-alkylation of amino acid esters, the bulkiness of the side chain is a key determinant of stereoselectivity. For instance, in the palladium-catalyzed N-allylation of (S)-α-amino acid tert-butyl esters, a clear trend is observed where increasing the steric hindrance of the R group leads to higher diastereoselectivity. researchgate.net This is because a larger side chain more effectively shields one face of the molecule, forcing the electrophile to attack from the less hindered face, resulting in a higher diastereomeric ratio (d.r.). For example, the N-allylation of amino acid esters with small side chains like alanine (methyl group) proceeds with good but not excellent diastereoselectivity, while substrates with bulkier side chains like tert-leucine or those with branching at the β-carbon, such as valine and isoleucine, exhibit outstanding levels of diastereocontrol. researchgate.net This principle highlights that the inherent chirality of the starting amino acid, amplified by the steric demand of its side chain, is a powerful tool for controlling the formation of new stereocenters.
The electronic nature of the substrate also contributes to stereoselectivity. While steric factors are often dominant, electronic effects can modulate the reactivity of the substrate and the transition state energies. In some asymmetric syntheses, the presence of electron-withdrawing or electron-donating groups on the substrate can influence the interaction with the catalyst or reagents, thereby affecting the stereochemical course of the reaction. acs.org
A summary of the influence of the amino acid side chain on the diastereoselectivity of N-allylation, a reaction analogous to N-cyclohexylation, is presented in the table below. The data illustrates a clear correlation between the increasing size of the R group and the diastereomeric ratio of the resulting N-allylated product.
Table 1: Influence of Amino Acid Side Chain on Diastereoselectivity of N-Allylation
| Starting Amino Acid Ester (tert-butyl ester) | R Group | Diastereomeric Ratio (d.r.) |
|---|---|---|
| Alanine | -CH₃ | 96:4 |
| Valine | -CH(CH₃)₂ | >99:1 |
| Isoleucine | -CH(CH₃)CH₂CH₃ | >99:1 |
| Phenylalanine | -CH₂Ph | 97:3 |
| tert-Leucine | -C(CH₃)₃ | >99:1 |
| Proline | (cyclic) | >99:1 |
Data sourced from a study on palladium-catalyzed N-allylation of amino acid esters, which serves as an illustrative example of the principles of stereochemical control. researchgate.net
Memory of Chirality Phenomena in Amino Acid Synthesis
The "memory of chirality" is a fascinating stereochemical concept where the chiral information of a starting material is retained in the product, even though the reaction proceeds through an intermediate in which the original stereocenter is temporarily destroyed. This phenomenon is particularly relevant in the synthesis of α-amino acids, where the chiral α-carbon is converted to a planar, achiral enolate intermediate during reactions such as alkylation.
Conventionally, the formation of an achiral enolate from a chiral α-amino acid derivative would be expected to lead to a racemic product upon subsequent reaction. However, in systems exhibiting a memory of chirality, the enolate intermediate is not truly free and achiral. Instead, it can adopt a transient, conformationally locked chiral structure. This "dynamic chirality" arises from restricted bond rotation, creating a chiral axis or plane within the enolate molecule. nih.gov This transient chirality effectively "remembers" the stereochemistry of the starting material.
For this memory effect to be effective, the rate of reaction of the chiral enolate intermediate must be significantly faster than the rate of its racemization (the interconversion between its enantiomeric conformations). nih.gov This is often achieved by conducting the reactions at low temperatures, which slows down the rate of bond rotation and conformational changes. The half-life of these chiral enolates can be on the order of hours at low temperatures (e.g., -78 °C), providing a sufficient window for a stereoselective reaction to occur. nih.gov
The generation of these conformationally chiral enolates is often facilitated by the presence of bulky protecting groups on the nitrogen atom of the amino acid. These groups can restrict rotation around the C-N bond, leading to a stable, axially chiral enolate. When this chiral enolate reacts with an electrophile, it does so from a preferred face, leading to the formation of one enantiomer of the product in excess. This strategy allows for the synthesis of optically active α,α-disubstituted α-amino acids from simple, readily available chiral α-amino acids without the need for external chiral auxiliaries or catalysts.
Catalytic Applications of S 2 Cyclohexylamino Propanoic Acid and Its Analogues
Role as Chiral Organocatalysts
The inherent functionalities of (S)-2-(cyclohexylamino)propanoic acid, namely the secondary amine and the carboxylic acid, allow it to operate as a potent chiral organocatalyst. This dual functionality is central to its catalytic efficacy, enabling it to activate substrates in a stereocontrolled manner.
Amino acids and their derivatives are exemplary bifunctional catalysts, capable of activating both the nucleophile and the electrophile in a reaction. nih.govacs.org The secondary amine group acts as a Brønsted base to deprotonate a carbonyl compound (an aldehyde or ketone), forming a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid group acts as a Brønsted acid, protonating and activating the electrophile, often through hydrogen bonding. This dual activation within a single chiral catalyst molecule preorganizes the substrates in the transition state, leading to high levels of stereoselectivity. nih.govnih.govresearchgate.net This cooperative action is a powerful strategy in catalyst design, ensuring high relative concentrations of the catalytic groups and preorganizing the substrates for efficient and selective reactions. nih.gov Peptide-based scaffolds, which incorporate amino acid motifs, are of particular interest because their well-defined secondary structures can be used to create specific three-dimensional architectures that place catalytic groups in close proximity for cooperative effects. nih.govbyu.edu
The mechanism of bifunctional catalysis often mimics strategies employed by enzymes. nih.govbyu.edu By inducing an intramolecular reaction environment, these catalysts can significantly accelerate reaction rates and control selectivity. nih.gov The chiral environment created by the (S)-configuration of the amino acid ensures that one of the enantiomeric transition states is favored, resulting in an enantiomerically enriched product.
The bifunctional nature of this compound and its analogues makes them highly effective organocatalysts for various asymmetric transformations, most notably Michael additions and aldol (B89426) reactions.
The asymmetric aldol reaction is another hallmark application. The catalyst forms an enamine with a donor ketone, which then adds to an acceptor aldehyde. The carboxylic acid assists in activating the aldehyde. The use of (S)-proline and its derivatives in intramolecular aldol reactions, such as the synthesis of the Wieland-Miescher ketone and its analogues, has been extensively studied, yielding products with high enantiomeric excess (ee). uniroma1.it These reactions demonstrate the power of amino acid catalysis in constructing complex, polycyclic frameworks with excellent stereocontrol. uniroma1.it
| Reaction Type | Donor | Acceptor | Catalyst Type | Typical ee (%) |
| Michael Addition | Cyclohexanone (B45756) | β-Nitrostyrene | Proline-based dipeptides | up to 99% |
| Michael Addition | Isobutyraldehyde | N-Aryl-maleimides | α,β-Dipeptides | 85-98% |
| Aldol Reaction (intramolecular) | Triketone | Triketone | L-Proline | 88-99.5% uniroma1.it |
This table presents representative data for similar amino acid-based organocatalysts to illustrate the potential of this compound.
Utilization as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
Beyond organocatalysis, this compound serves as a valuable precursor for the synthesis of chiral ligands for transition metal-catalyzed reactions. By chemically modifying the amine or carboxylic acid functionalities, ligands can be created that coordinate to a metal center, creating a chiral environment that influences the outcome of the catalytic transformation.
The creation of effective chiral ligands from amino acid precursors is a cornerstone of modern asymmetric catalysis. nih.govresearchgate.net The fundamental design principle involves incorporating the stereogenic center of the amino acid into a larger framework that can chelate to a metal ion. The inherent chirality of the amino acid is thus transferred to the metallic catalyst's coordination sphere. mdpi.com
For this compound, modifications can include:
Amidation: The carboxylic acid can be converted into an amide. For example, creating prolinamides has been a successful strategy for developing organocatalysts, and this can be extended to metal ligands. mdpi.com
Phosphine (B1218219) Functionalization: The nitrogen atom can be functionalized with phosphine groups, creating potent P,N-ligands that are highly effective in various metal-catalyzed reactions, including palladium- and rhodium-catalyzed processes.
Coordination through Oxygen and Nitrogen: The unmodified amino acid can also act as a bidentate ligand, coordinating to a metal center through both the nitrogen of the amino group and an oxygen of the carboxylate.
The modular nature of amino acids allows for the systematic tuning of the ligand's steric and electronic properties. nih.gov The bulky cyclohexyl group, for instance, creates a specific chiral pocket around the metal center, which can effectively discriminate between enantiotopic faces of a prochiral substrate. researchgate.net
Ligands derived from amino acids have found broad application in a wide array of enantioselective bond-forming reactions.
C-C Bond Formation: Ligands derived from amino acids are used in reactions like the Friedel-Crafts alkylation. For instance, a chiral Zirconium(IV) complex has been used as a Lewis acid catalyst in the reaction of 1-naphthol (B170400) with ethyl pyruvate. researchgate.net While not directly using a cyclohexylamino acid derivative, this illustrates the potential of such chiral metal complexes.
C-N Bond Formation: The catalytic formation of C-N bonds to generate chiral amines is a critical transformation in organic synthesis. Transition-metal-catalyzed methods, often employing chiral ligands, provide a reliable route to aryl and alkyl amines. nih.gov For example, catalytic decarboxylative C-N bond formation can produce protected amines from carboxylic acids using copper catalysts, where chiral ligands can be employed to achieve enantioselectivity. nih.gov
Asymmetric hydrogenation is a powerful method for producing enantiomerically pure compounds, and ligands derived from amino acids are highly effective in this context. These ligands, when complexed with metals like rhodium, ruthenium, or iridium, can catalyze the enantioselective reduction of prochiral olefins, ketones, and imines. nih.govnih.govmdpi.com
For example, in the asymmetric hydrogenation of α-substituted acrylic acids to form chiral α-substituted propionic acids, nickel catalysts with chiral diphosphine ligands have shown excellent reactivity and enantioselectivity, achieving up to 99.4% ee. nih.gov Ligands derived from this compound could be envisioned in similar systems. The hydrogenation of quinoline (B57606) derivatives has been successfully achieved with excellent enantioselectivity using chiral cationic ruthenium(II) complexes with monosulfonylated diamine ligands. nih.gov The mechanism often involves the transfer of hydrogen from the metal hydride to the substrate within the chiral pocket created by the ligand.
| Reaction | Substrate | Catalyst System | Product ee (%) |
| Asymmetric Hydrogenation | α-Arylacrylic Acids | [Rh(cod)Cl]₂ / (R,R)-L2* | 93-95% rsc.org |
| Asymmetric Hydrogenation | α-Substituted Acrylic Acids | Ni(OAc)₂·4H₂O / (R,R)-BenzP** | up to 99.4% nih.gov |
| Asymmetric Hydrogenation | Quinoline Derivatives | Cationic Ru(II)/Diamine Ligand | up to 99% nih.gov |
*L2 is a chiral monodentate secondary phosphine oxide ligand. rsc.org *BenzP is a P-chiral diphosphine ligand. nih.gov
The data highlights the high levels of enantioselectivity that can be achieved using chiral ligands in hydrogenation reactions, a field where derivatives of this compound hold significant potential.
Development of Chiral Catalysts from N-Cyclohexyl-α-Amino Acids
The incorporation of N-substituents in α-amino acids offers a powerful strategy for the development of novel chiral catalysts and ligands for asymmetric synthesis. The steric and electronic properties of the N-substituent can significantly influence the catalyst's reactivity and the stereochemical outcome of the reaction. Among various N-alkyl groups, the cyclohexyl moiety has garnered attention due to its bulky and rigid nature, which can create a well-defined chiral environment around a metal center, leading to enhanced enantioselectivity in catalytic transformations. This section focuses on the development and application of chiral catalysts derived from N-cyclohexyl-α-amino acids, with a particular emphasis on analogues of this compound.
Research has shown that converting chiral amino acids into N-alkyl-α-amino acid derivatives provides valuable building blocks for the pharmaceutical and fine chemical industries. While numerous chemical methods exist for their synthesis, biocatalytic routes are emerging as a greener alternative to traditional methods that often employ hazardous reagents nih.gov. The N-alkylation of α-amino acid esters and amides using alcohols, a process that retains the original stereochemistry, has been successfully demonstrated using ruthenium-based catalysts mdpi.com. This highlights the accessibility of N-alkylated amino acid precursors for catalyst development.
A notable study by Trost and his team explored the use of chiral ligands derived from amino acids for asymmetric allylic alkylation. While not directly employing N-cyclohexyl-α-amino acids, their work underscores the principle of using the inherent chirality of amino acids to induce asymmetry in catalytic reactions.
In the realm of organocatalysis, a study involving the asymmetric fluorination of α-branched ketones utilized a dual catalyst system comprising a chiral phosphoric acid and a chiral amino acid ester. In this investigation, the methyl ester of N-cyclohexylalanine was tested as a catalyst. The results indicated that replacing the phenyl group of phenylalanine with a cyclohexyl group led to no loss in enantioselectivity, affording the product with an impressive 87% enantiomeric excess (ee). However, this was accompanied by a low conversion rate under the studied conditions escholarship.org. This finding suggests that the steric bulk of the cyclohexyl group can effectively control the stereochemical pathway of the reaction, although optimization of reaction conditions would be necessary to improve catalytic turnover.
The following table summarizes the key findings from this study:
| Entry | Ketone Substrate | Amine Catalyst | Phosphoric Acid Catalyst | Yield (%) | ee (%) |
| 1 | 2-phenylcyclohexanone | Phenylalanine methyl ester | (R)-TRIP | 80 | 88 |
| 2 | 2-phenylcyclohexanone | Cyclohexylalanine methyl ester | (R)-TRIP | low | 87 |
| 3 | 2-(4-methoxyphenyl)cyclohexanone | Phenylalanine methyl ester | (R)-TRIP | 75 | 90 |
Data sourced from a study on asymmetric fluorination of α-branched ketones escholarship.org. (R)-TRIP refers to (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.
Further research has demonstrated the advantages of cyclohexyl groups in other chiral ligand frameworks. For instance, the hydrogenation of phenyl rings to cyclohexyl rings in chiral amino alcohols used as catalyst precursors has been shown to produce more effective catalysts polyu.edu.hk. Specifically, catalysts derived from cyclohexyl analogues consistently outperformed their phenyl counterparts in asymmetric borane (B79455) reduction of prochiral ketones, achieving enantiomeric excesses of up to 94.7% polyu.edu.hk. This principle is also evident in the development of chiral selectors for chromatography, where chitosan (B1678972) derivatives bearing N-cyclohexylformamide groups exhibited superior chiral recognition and enantioseparation capabilities compared to their N-hexanamide counterparts nih.gov.
While direct and extensive studies on chiral catalysts derived specifically from this compound are not widely reported in the reviewed literature, the existing research on related N-cyclohexyl-α-amino acid analogues and the broader impact of the cyclohexyl group in chiral ligand design strongly support their potential as effective tools in asymmetric catalysis. The steric hindrance provided by the cyclohexyl group is a key factor in creating a highly selective chiral pocket, which can lead to high enantioselectivities in a variety of asymmetric transformations. Future research in this area could focus on synthesizing and systematically evaluating a broader range of catalysts derived from N-cyclohexyl-α-amino acids in various catalytic reactions to fully exploit their potential.
Advanced Characterization and Analytical Methods in the Study of Chiral N Cyclohexyl α Amino Acids
Spectroscopic Techniques for Enantiomeric Discrimination
Spectroscopic methods offer powerful, often non-destructive, means to differentiate between enantiomers. These techniques typically rely on the interaction of the chiral analyte with a chiral environment, such as a chiral solvating agent or a chiral selector, which induces diastereomeric interactions that are spectroscopically distinguishable.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure, including the absolute configuration of chiral centers. For chiral molecules like N-cyclohexyl-α-amino acids, direct NMR analysis of a racemic or enantiomerically pure sample will not distinguish between enantiomers, as they are isochronous and yield identical spectra. To achieve enantiodiscrimination, chiral auxiliary agents are employed. wikipedia.org
Two primary strategies exist:
Chiral Derivatizing Agents (CDAs): The amino acid is covalently bonded to a single enantiomer of a chiral derivatizing agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and are no longer magnetically equivalent. Consequently, they exhibit distinct chemical shifts (Δδ) in the NMR spectrum, allowing for both quantification of enantiomeric excess and, in many cases, assignment of absolute configuration based on established models. wikipedia.orgacs.org A prominent example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org
Chiral Solvating Agents (CSAs): The amino acid is mixed with a chiral solvating agent in the NMR tube. nih.gov The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. nih.gov These complexes exist in rapid equilibrium with the free species, but the differential interaction results in observable chemical shift differences (nonequivalence) between the enantiomers. nih.gov The magnitude of this nonequivalence (ΔΔδ) allows for the determination of enantiomeric purity. nih.gov Recent research has focused on developing novel CSAs, such as those based on isohexides or bis-thiourea platforms, which can provide reliable enantiodiscrimination for derivatized amino acids through predictable chemical shift differences. nih.govmdpi.comacs.org For instance, bis-thiourea CSAs have been shown to be highly effective for differentiating N-acetyl amino acid enantiomers, with observed nonequivalences large enough for accurate quantification. nih.gov
A "dual-enantiomer" approach, using both (R,R)- and (S,S)- versions of a CSA, can further enhance the reliability of absolute configuration assignment by creating predictable and interpretable chemical shift differences. mdpi.com
Chromatographic techniques are the most widely used methods for the separation and analysis of chiral compounds. mdpi.com Both HPLC and GC can be adapted for enantiomeric resolution.
Chiral HPLC is a versatile and dominant technique for enantioseparation. springernature.comnih.govnih.gov There are two main approaches:
Direct Separation: This method utilizes a Chiral Stationary Phase (CSP). CSPs are packed into the HPLC column and create a chiral environment. As the racemic mixture of the N-cyclohexyl-α-amino acid passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. researchgate.net The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are among the most popular and successful for a wide range of chiral compounds, including amino acid derivatives. nih.govresearchgate.net Crown ether-based stationary phases are particularly effective for primary amine compounds. nih.gov
Indirect Separation: This approach involves pre-column derivatization of the amino acid with a chiral derivatizing agent (CDA), such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). mdpi.comnih.gov The resulting diastereomers can then be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. nih.govactascientific.com This method is robust and widely applicable, though it requires an additional reaction step. mdpi.com
Chiral GC is suitable for volatile and thermally stable compounds. Amino acids, including N-cyclohexyl-α-amino acids, are generally non-volatile and require derivatization to increase their volatility prior to GC analysis. actascientific.comresearchgate.net This is often a multi-step process involving esterification of the carboxyl group followed by acylation of the amino group. researchgate.net The enantiomers can then be separated on a GC column containing a chiral stationary phase, such as those based on cyclodextrin (B1172386) derivatives or amino acid derivatives (e.g., Chirasil-L-Val). researchgate.net Alternatively, derivatization with a chiral agent can produce diastereomers separable on an achiral column. actascientific.com
Mass spectrometry (MS) is a highly sensitive and selective detection method often coupled with chromatographic techniques (LC-MS, GC-MS). nih.gov While conventional MS cannot differentiate between enantiomers due to their identical mass-to-charge ratio (m/z), it can be used for chiral analysis when combined with other techniques. nih.gov
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for separating ions in the gas phase based on their size, shape, and charge. nih.gov This allows for the differentiation of isomers, including diastereomers and, in some cases, enantiomers under specific conditions.
For chiral analysis of amino acids, two main IMS-MS strategies are employed:
Derivatization: The amino acid enantiomers are first derivatized with a chiral agent (like FDAA) to form diastereomers. acs.orgbiorxiv.org These diastereomers have different three-dimensional structures, leading to different collision cross-sections (CCS) in the gas phase. This difference in CCS allows for their separation by the ion mobility cell before they are detected by the mass spectrometer. acs.orgbiorxiv.orgnih.gov This approach has been successfully used to separate all 19 proteinogenic amino acid enantiomers in a single run. biorxiv.org
Chiral Modifier/Selector: The underivatized amino acid enantiomers are introduced into the mass spectrometer and form non-covalent complexes (e.g., metal-ion complexes) with a chiral selector in the gas phase. nih.govnih.gov The resulting diastereomeric complex ions can then be separated by IMS. This method avoids derivatization but requires careful selection of the chiral selector and metal ion. nih.govnih.gov
The combination of ultra-fast chromatography with IMS-MS provides an additional dimension of separation, helping to resolve complex mixtures and reliably identify amino acid stereoisomers in biological samples. acs.org
Raman spectroscopy provides detailed molecular fingerprint information based on vibrational modes. While standard Raman spectroscopy is not inherently sensitive to chirality, it can effectively probe the subtle molecular interaction differences in diastereomeric complexes. acs.org
Surface-Enhanced Raman Scattering (SERS) dramatically amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold), enabling detection at very low concentrations. nih.govresearchgate.net SERS has shown significant promise for chiral discrimination. The mechanism relies on the enantioselective interaction between the analyte and a chiral SERS substrate or by observing the interaction of the chiral analyte on a standard SERS substrate. spectroscopyonline.com
Recent studies have demonstrated that by using chiral substrates, such as polydopamine-modified chiral silica (B1680970) nanofibers, the SERS signal intensity for one enantiomer of an amino acid can be significantly different from its mirror image. acs.org For example, the Raman intensity of one cysteine enantiomer was more than double that of the other. acs.org This signal differentiation provides a basis for enantioselective identification. acs.orgspectroscopyonline.com The SERS spectra are influenced by the orientation of the amino acid's functional groups (amine, carboxylate, and side chain) as they interact with the metal surface, which can be different for each enantiomer in a chiral environment. nih.govresearchgate.net
Fluorescence spectroscopy is an exceptionally sensitive technique that can be harnessed for chiral recognition. The strategy typically involves a chiral fluorophore (a fluorescent chemosensor) that interacts differently with the two enantiomers of an analyte like (S)-2-(Cyclohexylamino)propanoic acid. nih.govnih.gov
This differential interaction, based on the formation of transient diastereomeric host-guest complexes, leads to a change in the fluorescence properties of the sensor (e.g., intensity, wavelength, or lifetime). nih.gov For example, a chiral resorcinarene-based sensor showed a greater fluorescence intensity in the presence of L-amino acids compared to D-amino acids. nih.gov
Key components of this method include:
A Chiral Recognition Site: This part of the sensor provides the stereospecific binding environment. Cyclodextrins are commonly used chiral hosts. nih.gov
A Fluorophore: A fluorescent group, such as a dansyl group, is attached to the chiral host. Its fluorescence is modulated upon binding of the analyte. nih.gov
A Spacer: An amino acid can be used as a spacer to connect the fluorophore to the chiral host, which can improve both binding affinity and chiral discrimination ability. nih.gov
By measuring the change in fluorescence, it is possible to quantify the enantiomeric composition of a sample. nih.gov While many studies have focused on derivatized amino acids, methods for the enantioselective recognition of unmodified amino acids are highly desirable. nih.gov
Chiral Derivatization Strategies for Enhanced Analytical Resolution
Chiral derivatization is a powerful and widely used indirect method for the analysis of enantiomers by chromatography (HPLC, GC) and other techniques like IMS-MS. mdpi.com The core principle involves reacting the enantiomeric mixture of the analyte, such as (S)- and (R)-2-(Cyclohexylamino)propanoic acid, with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.orgacs.org This reaction transforms the enantiomers into a pair of diastereomers.
Enantiomers → (with Chiral Derivatizing Agent) → Diastereomers
Since diastereomers possess different physicochemical properties (e.g., boiling point, solubility, and polarity), they can be separated using standard, achiral analytical systems. mdpi.com
Key advantages of this approach include:
Versatility: It allows the use of widely available and robust achiral columns (e.g., C18 for HPLC). actascientific.com
Improved Detection: Many CDAs contain a chromophore or fluorophore, which significantly enhances the detectability of the analyte using UV or fluorescence detectors. fujifilm.com For instance, o-phthalaldehyde (B127526) (OPA) reacts with amino acids in the presence of a chiral thiol to form highly fluorescent isoindole derivatives. researchgate.net
A variety of CDAs have been developed for amino acid analysis. A prominent and extensively used example is Marfey's reagent , Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govnih.govthermofisher.comnih.gov FDAA reacts with the primary or secondary amine of an amino acid to form stable diastereomeric adducts that can be readily separated by reversed-phase HPLC and detected by UV absorbance. nih.govnih.gov Other notable CDAs include GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) and reagents designed for fluorescence detection like NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) and FLEC ((+)-1-(9-fluorenyl)ethyl chloroformate). nih.govnih.govfujifilm.com
The selection of a CDA depends on the analytical technique, the required sensitivity, and the specific structure of the amino acid. For complex analyses, using two or more different CDAs can provide more reliable results. nih.gov
Data Tables
Table 1: Comparison of Chiral Derivatizing Agents (CDAs) for Amino Acid Analysis This table summarizes the characteristics of common CDAs used in the indirect analysis of chiral amino acids.
| Chiral Derivatizing Agent (CDA) | Abbreviation | Reactive Group | Detection Method | Key Features & Applications |
|---|---|---|---|---|
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Fluoro-dinitrophenyl | UV-Vis | Widely used for HPLC and IMS-MS; high enantioselectivity but requires heating. nih.govbiorxiv.orgnih.gov |
| o-Phthalaldehyde / Chiral Thiol (e.g., IBLC) | OPA / IBLC | Aldehyde | Fluorescence | Forms highly fluorescent derivatives; reacts with primary amines. researchgate.netnih.gov |
| (+)-1-(9-Fluorenyl)ethyl Chloroformate | FLEC | Chloroformate | Fluorescence | Forms fluorescent derivatives; used for HPLC and TIMS-MS analysis. nih.govnih.gov |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Isothiocyanate | UV-Vis | Reacts with primary and secondary amines to form thiourea (B124793) derivatives. nih.gov |
Table 2: Representative Analytical Techniques for Chiral Amino Acid Discrimination This table outlines the principles and typical applications of various advanced analytical methods.
| Analytical Technique | Principle of Enantiodiscrimination | Typical Application for Amino Acids | Advantages | Limitations |
|---|---|---|---|---|
| NMR Spectroscopy | Formation of diastereomeric species (covalent or non-covalent) with a chiral auxiliary (CDA or CSA). acs.orgnih.gov | Determination of enantiomeric excess and absolute configuration in solution. | Non-destructive; provides detailed structural information. | Lower sensitivity compared to other methods; requires chiral auxiliaries. |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) or separation of pre-formed diastereomers. mdpi.comresearchgate.net | Quantitative analysis and preparative separation of enantiomers. | High versatility; robust; wide range of available CSPs. | Can require method development for new compounds. |
| Chiral GC | Separation of volatile diastereomers on an achiral column or volatile enantiomers on a chiral column. researchgate.net | Analysis of volatile amino acid derivatives. | High resolution and efficiency. | Requires derivatization to increase volatility; thermal stability needed. |
| IMS-MS | Gas-phase separation of diastereomeric ions (from derivatization or complexation) based on their collision cross-section (CCS). nih.govacs.org | High-throughput chiral screening; analysis of complex biological mixtures. | High speed; high sensitivity; adds another dimension of separation. | May require derivatization or a chiral selector; resolution can be a factor. |
| SERS | Enantioselective signal enhancement due to differential interaction with a chiral plasmonic substrate. acs.orgspectroscopyonline.com | Ultrasensitive detection and identification based on vibrational fingerprints. | Extremely high sensitivity (single-molecule potential). | Substrate fabrication can be complex; reproducibility can be a challenge. |
| Fluorescence Spectroscopy | Differential quenching or enhancement of a chiral sensor's fluorescence upon binding to enantiomers. nih.govnih.gov | Highly sensitive quantification of enantiomeric ratios in solution. | Exceptional sensitivity; suitable for high-throughput screening. | Requires a specific fluorescent sensor for the analyte. |
Future Research Directions and Emerging Trends
Sustainable Synthesis of N-Cyclohexyl-α-Amino Acids
The chemical industry's shift towards green chemistry has intensified the search for sustainable methods to synthesize valuable compounds like N-alkyl amino acids. Traditional synthesis routes often rely on stoichiometric reagents, such as reductive amination with aldehydes or nucleophilic substitution with alkyl halides, which can be limited by the stability of starting materials and the generation of significant waste. nih.govnih.gov
Emerging research focuses on catalytic strategies that improve atom economy and utilize renewable resources. A significant trend is the direct N-alkylation of unprotected amino acids with alcohols, a method that produces water as the only byproduct. nih.gov This approach can be catalyzed by earth-abundant metals like iron and allows for the coupling of natural amino acids with alcohols derived from renewable feedstocks, such as natural fats and oils. nih.gov
Biocatalysis presents another powerful avenue for sustainable synthesis. Enzymes offer high selectivity and operate under mild, aqueous conditions, providing a greener alternative to methods that use hazardous reagents or harsh conditions. bohrium.com Enzyme classes such as N-methyltransferases and various dehydrogenases are being explored for N-alkyl-α-amino acid synthesis. firsthope.co.in While challenges like the low solubility of unprotected amino acids in organic solvents exist, techniques like enzyme immobilization and reaction engineering are being employed to overcome these hurdles. mdpi.com These biocatalytic routes can significantly reduce waste and avoid racemization, a common issue in chemical methods. mdpi.com
Table 1: Comparison of Synthetic Methodologies for N-Alkyl-α-Amino Acids
| Feature | Traditional Chemical Synthesis (e.g., Reductive Amination) | Emerging Sustainable Synthesis (e.g., Catalytic Alkylation with Alcohols) |
|---|---|---|
| Alkylating Agent | Aldehydes, Alkyl Halides | Alcohols (potentially bio-based) |
| Catalyst/Reagent | Stoichiometric inorganic reductants (e.g., NaBH₃CN) | Catalytic amounts of transition metals (e.g., Ru, Fe) or enzymes |
| Byproduct | Stoichiometric salts, waste from reductant | Water |
| Atom Economy | Lower | Higher |
| Stereochemistry | Risk of racemization | High retention of optical purity reported |
| Environmental Impact | Use of hazardous reagents, significant waste generation | Reduced waste, use of renewable feedstocks, milder conditions |
Expanding the Scope of Catalytic Applications with N-Cyclohexyl-α-Amino Acid-Derived Systems
The unique structural features of N-cyclohexyl-α-amino acids, combining a chiral center with a bulky, lipophilic N-substituent, make their derivatives highly promising for applications in asymmetric catalysis. Proline and its derivatives are well-established organocatalysts, capable of promoting a wide range of asymmetric reactions, including aldol (B89426), Mannich, and Michael reactions, by forming chiral enamine or iminium ion intermediates. bohrium.comacs.org
Future research is focused on creating novel catalysts derived from N-cyclohexyl-α-amino acids to improve upon the performance of existing systems. The cyclohexyl group can impart specific steric and electronic properties, influencing the catalyst's solubility, stability, and the stereochemical outcome of the reaction. For instance, research into polysubstituted proline esters, including a derivative with a cyclohexyl group at the 2-position of the pyrrolidine (B122466) ring, has shown their potential as organocatalysts in Michael additions. firsthope.co.in Although the enantiomeric excess (e.e.) achieved in early studies was moderate, it highlights the principle that N-alkyl groups directly influence stereoselectivity. firsthope.co.in
The development of N,N'-dioxide ligands from amino acids for metal-catalyzed reactions is another expanding area. researchgate.net These C₂-symmetric ligands can coordinate with various metal ions to form well-defined chiral environments for asymmetric transformations. researchgate.net Synthesizing such ligands from (S)-2-(cyclohexylamino)propanoic acid could yield novel catalysts with unique steric profiles, potentially offering higher selectivity and reactivity for a broad range of C-C and C-heteroatom bond-forming reactions. The goal is to develop robust, recyclable catalysts that provide high yields and excellent enantioselectivity (e.g., >95% e.e.) for synthetically important transformations.
Table 2: Performance of a Substituted Proline Derivative in a Catalytic Asymmetric Michael Reaction
| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|
| (2S,4S,5R)-2-Cyclohexyl-4-[...]-5-phenylpyrrolidine-2,4-dicarboxylate (29) | Benzaldehyde | Diethyl(nitromethyl)phosphonate | 92 | 41 (R) |
Data derived from a study on substituted proline derivatives as organocatalysts. firsthope.co.in
Integration of Machine Learning and Artificial Intelligence in Chiral Catalyst Design and Reaction Optimization
The traditional process of discovering and optimizing chiral catalysts is often a resource-intensive, trial-and-error endeavor. thieme-connect.com The integration of machine learning (ML) and artificial intelligence (AI) is an emerging trend poised to revolutionize this process. By analyzing large datasets of reaction outcomes, ML models can identify complex relationships between a catalyst's structure and its performance (e.g., yield and enantioselectivity). acs.org
For catalyst systems derived from N-cyclohexyl-α-amino acids, AI can accelerate discovery in several ways. First, ML models, such as deep neural networks, can be trained on existing data from amino acid-based catalysts to predict the enantioselectivity of new, untested catalyst-substrate combinations. nih.govacs.org This predictive power allows researchers to virtually screen large in-silico libraries of potential catalysts, prioritizing the most promising candidates for experimental validation and saving significant time and resources. thieme-connect.comrsc.org
Second, AI can assist in rational catalyst design. Computational tools can generate molecular descriptors that quantify the steric and electronic properties of a catalyst. acs.org ML algorithms can then use these descriptors to identify which structural features are most critical for high selectivity. acs.org This knowledge allows for the intelligent design of new N-cyclohexyl-α-amino acid derivatives with optimized scaffolds. For example, an algorithm might suggest modifications to the cyclohexyl ring or the acid moiety to enhance non-covalent interactions in the reaction's transition state, leading to better stereocontrol. wikipedia.org This data-driven approach is moving the field from qualitative intuition to quantitative, predictive catalyst design. researchgate.net
Exploration of Novel Reactivities and Transformations for N-Cyclohexyl-α-Amino Acid Derivatives
Beyond their established roles, researchers are exploring novel ways to use N-cyclohexyl-α-amino acid derivatives as substrates in cutting-edge chemical transformations. These emerging reactivities unlock new pathways to complex and valuable molecules.
One major frontier is photoredox catalysis , which uses visible light to generate reactive radical intermediates under exceptionally mild conditions. bohrium.com The carboxylic acid group of this compound can be transformed into a redox-active ester. Upon photo-irradiation, this ester can undergo facile decarboxylation to generate an α-amino radical. acs.orgnih.gov This highly reactive intermediate can then be coupled with a wide range of partners, including vinyl sulfones to form allylic amines or aryl halides via dual nickel-photoredox catalysis. acs.org This strategy effectively converts the amino acid backbone into a versatile building block for constructing complex amine-containing pharmacophores from an abundant starting material. acs.org
Another significant area is the direct C–H functionalization of the amino acid structure. While aromatic C–H bonds are more commonly targeted, recent advances have enabled the functionalization of unactivated sp³ C–H bonds. acs.orgrsc.org Palladium-catalyzed methods, often guided by a directing group, can selectively introduce aryl, alkyl, or other functional groups at the β- or γ-positions of the N-alkyl amino acid side chain. rsc.org Applying these methods to this compound could enable late-stage modification of the cyclohexyl ring, providing rapid access to a diverse library of analogues with potentially enhanced biological activity or catalytic properties without needing to synthesize each derivative from scratch. These advanced synthetic methods are expanding the chemical space accessible from N-cyclohexyl-α-amino acid scaffolds.
Q & A
Q. What are the recommended synthetic routes for (S)-2-(Cyclohexylamino)propanoic acid, and what factors influence stereochemical purity?
- Methodological Answer : The synthesis typically begins with chiral starting materials like L-alanine or L-serine to preserve stereochemistry. The cyclohexylamino group is introduced via nucleophilic substitution or reductive amination. For example, coupling cyclohexylamine with a protected α-bromo-propanoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) can yield the desired product. Stereochemical purity is influenced by reaction temperature (lower temps reduce racemization), solvent polarity, and the use of chiral catalysts or auxiliaries . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water) enhances enantiomeric excess.
Q. How can researchers characterize the enantiomeric purity of this compound using analytical techniques?
- Methodological Answer : Enantiomeric purity is best assessed via chiral HPLC (e.g., Chiralpak® IC column) with a mobile phase of hexane/isopropanol (90:10, 0.1% TFA) to resolve enantiomers. Alternatively, circular dichroism (CD) spectroscopy at 220–250 nm can confirm the S-configuration. Mass spectrometry (HRMS) validates molecular weight, while ¹H/¹³C NMR detects diastereomeric impurities by comparing coupling constants (e.g., J-values for α-protons) to reference data .
Q. What are the primary biological targets or pathways influenced by this compound based on current research?
- Methodological Answer : The compound’s cyclohexylamino group suggests interactions with hydrophobic binding pockets in enzymes or receptors. Studies on analogous compounds indicate potential inhibition of cyclooxygenase (COX) isoforms or modulation of amino acid transporters (e.g., LAT1). Researchers should perform kinase profiling assays or molecular docking simulations (using software like AutoDock Vina) to identify targets. Follow-up validation via SPR (surface plasmon resonance) can quantify binding affinity (KD) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of this compound?
- Methodological Answer : Racemization occurs via base-catalyzed enolization. To mitigate:
- Use mild bases (e.g., NaHCO₃ instead of NaOH) and low temperatures (0–5°C).
- Employ protecting groups (e.g., Fmoc for the amino group) during coupling steps.
- Monitor racemization kinetics via real-time CD spectroscopy or chiral HPLC. A study using similar α-amino acids reported <2% racemization at pH 7.5 and 4°C .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility in simulations. Strategies include:
- Performing MD (molecular dynamics) simulations >100 ns to account for receptor conformational changes.
- Validating computational models with alanine-scanning mutagenesis of predicted binding residues.
- Using isothermal titration calorimetry (ITC) to compare theoretical and experimental ΔG values. A 2024 study on propanoic acid derivatives resolved such contradictions by refining force field parameters .
Q. What experimental approaches are recommended to study the compound's interaction with lipid bilayers or membrane proteins?
- Methodological Answer :
- Lipid Bilayers : Use fluorescence anisotropy with DPH probes to measure changes in membrane fluidity. DSC (differential scanning calorimetry) can quantify phase transition shifts induced by the compound .
- Membrane Proteins : Incorporate the compound into nanodiscs or liposomes for SPR or cryo-EM studies. For GPCR targets, conduct BRET (bioluminescence resonance energy transfer) assays to monitor receptor activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
